Technical Whitepaper: 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride
Technical Whitepaper: 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride
High-Fidelity Scaffold for Conformational Restriction in CNS Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the cyclopropylamine moiety represents a "privileged structure," offering a unique combination of metabolic stability and conformational rigidity. 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 1228092-84-9) serves as a critical building block for the synthesis of monoamine reuptake inhibitors and NMDA receptor antagonists.
This guide moves beyond basic catalog data to provide a mechanistic understanding of the compound’s synthesis, reactivity, and application. By leveraging the Kulinkovich-Szymoniak reaction , researchers can access this scaffold efficiently, bypassing the atom-ineconomic pathways of the past. The 4-bromo substituent provides a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this compound a linchpin in divergent synthesis campaigns.
Chemical Identity & Physicochemical Profile[1][2][3]
The hydrochloride salt form is preferred for handling due to the volatility and oxidative instability of the free amine.
| Property | Specification |
| IUPAC Name | 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride |
| CAS Number | 1228092-84-9 (HCl salt); 345965-54-0 (Free base) |
| Molecular Formula | C |
| Molecular Weight | 248.55 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DMSO, Water (>10 mg/mL); Sparingly soluble in CH |
| Melting Point | >200 °C (decomposition) |
| Hygroscopicity | Moderate (Store under inert atmosphere) |
Structural Logic
The cyclopropane ring imposes a high energy barrier to rotation, locking the amine and the phenyl ring into a fixed geometric relationship. This "conformational lock" mimics the transition states of flexible neurotransmitters (like dopamine or serotonin), increasing binding affinity while reducing the entropic penalty of receptor binding.
Synthetic Methodology: The Kulinkovich-Szymoniak Route[8]
Historical methods involving the Curtius rearrangement of cyclopropanecarboxylic acids are often low-yielding and hazardous. The industry-standard approach now utilizes the Kulinkovich-Szymoniak reaction , which converts nitriles directly to primary cyclopropylamines using a titanium(II) intermediate generated in situ.
Mechanism of Action
The reaction proceeds via the formation of a titanacyclopropane intermediate from ethylmagnesium bromide and titanium(IV) isopropoxide.[1] This "1,2-dicarbanion equivalent" attacks the nitrile group of 4-bromobenzonitrile. The subsequent addition of a Lewis acid (BF
Experimental Protocol
Note: This protocol requires strict anhydrous conditions due to the sensitivity of the Grignard and Titanium reagents.
Reagents:
-
4-Bromobenzonitrile (1.0 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)
) (1.1 equiv) -
Ethylmagnesium bromide (EtMgBr) (3.0 M in Et
O, 2.2 equiv) -
Boron trifluoride etherate (BF
Et O) (2.0 equiv) -
Solvent: Anhydrous THF/Ether
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reagent Mixing: Charge the flask with 4-bromobenzonitrile (10 mmol) and Ti(OiPr)
(11 mmol) in anhydrous THF (50 mL). -
Grignard Addition: Cool the mixture to -78°C. Add EtMgBr (22 mmol) dropwise over 30 minutes. Critical: Slow addition prevents thermal runaway and homo-coupling of the Grignard.
-
Titanacycle Formation: Allow the reaction to warm to room temperature and stir for 1 hour. The solution will turn dark brown/black, indicating the formation of the titanacyclopropane-nitrile complex.
-
Ring Contraction: Cool the mixture back to 0°C. Add BF
Et O (20 mmol) dropwise. Stir for 30 minutes, then allow to warm to room temperature. -
Quench & Workup: Quench carefully with 10% NaOH solution. Dilute with diethyl ether. Filter the resulting biphasic mixture through a Celite pad to remove titanium salts.
-
Isolation: Extract the aqueous layer with ether (3x). Combine organics, dry over Na
SO , and concentrate in vacuo to yield the crude free amine. -
Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 2M HCl in ether dropwise at 0°C. The white hydrochloride precipitate is collected by filtration and washed with cold ether.
[8]
Structural Characterization
Verification of the product requires confirming the integrity of the cyclopropane ring and the para-substitution pattern.
1H NMR (DMSO-d6, 400 MHz)
-
8.60 (br s, 3H): Ammonium protons (NH
), exchangeable with D O. - 7.65 (d, J = 8.5 Hz, 2H): Aromatic protons adjacent to Bromine.
- 7.35 (d, J = 8.5 Hz, 2H): Aromatic protons adjacent to the cyclopropane ring.
- 1.20 - 1.45 (m, 4H): Cyclopropane methylene protons. The AA'BB' system of the cyclopropane ring typically appears as two multiplets due to the magnetic inequivalence caused by the rigid ring face.
Mass Spectrometry (ESI+)
-
m/z: 212.0/214.0 [M+H]
(Free base). -
Pattern: A characteristic 1:1 doublet ratio indicates the presence of a single Bromine atom (
Br and Br isotopes).
Applications in Drug Discovery[1][11]
This compound is not merely an intermediate; it is a "divergent scaffold." The bromine atom allows for late-stage diversification, while the amine can be derivatized into amides, ureas, or sulfonamides.
Key Therapeutic Areas
-
Triple Reuptake Inhibitors (SNDRIs): Analogs of DOV 21,947 , where the cyclopropane ring replaces flexible alkyl chains to improve selectivity for SERT, NET, and DAT transporters.
-
NMDA Receptor Antagonists: Used in the design of dissociative anesthetics with reduced psychotomimetic side effects.
-
Kynurenine Monooxygenase (KMO) Inhibitors: The rigid aryl-cyclopropylamine motif fits the hydrophobic pocket of KMO, a target for neurodegenerative diseases.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| STOT-SE | H335 | May cause respiratory irritation.[3][4] |
Handling Protocols:
-
Inhalation: The hydrochloride salt is a fine dust. Use a localized exhaust hood or a NIOSH-approved N95 respirator during weighing.
-
Storage: Store at 2-8°C under Argon or Nitrogen. The free base is prone to oxidation (browning) and carbonate formation upon exposure to air; the HCl salt is stable but hygroscopic.
-
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.[5]
References
-
Kulinkovich, O. G., et al. (1989).[6] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii.
-
Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications.
-
Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor." European Journal of Pharmacology.
-
Fisher Scientific. (2025). "Safety Data Sheet: Cyclopropylamine Derivatives."
-
BLD Pharm. (2025). "Product Specifications: (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride."
